molecular formula C8H16N2O3 B3265026 (S)-6-acetamido-3-aminohexanoic acid CAS No. 40139-10-4

(S)-6-acetamido-3-aminohexanoic acid

Cat. No.: B3265026
CAS No.: 40139-10-4
M. Wt: 188.22 g/mol
InChI Key: MBZWIPOSTWTKSV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-acetamido-3-aminohexanoic acid is a chiral amino acid derivative It is characterized by the presence of an acetamido group at the sixth position and an amino group at the third position of a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-acetamido-3-aminohexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable hexanoic acid derivative.

    Amination: The amino group at the third position is introduced via reductive amination or nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-6-acetamido-3-aminohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The acetamido group can be reduced to an amine under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(S)-6-acetamido-3-aminohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-acetamido-3-aminohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and amino groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-acetamido-3-aminohexanoic acid: Similar structure but with the acetamido group at the second position.

    (S)-6-acetamido-2-aminohexanoic acid: Similar structure but with the amino group at the second position.

    (S)-6-acetamido-3-aminopentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

(S)-6-acetamido-3-aminohexanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(3S)-6-acetamido-3-aminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZWIPOSTWTKSV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40785960
Record name (3S)-6-Acetamido-3-aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40785960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40139-10-4
Record name (3S)-6-Acetamido-3-aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40785960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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